molecular formula C7H10ClN3O4 B1230775 alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol CAS No. 62580-79-4

alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol

Cat. No.: B1230775
CAS No.: 62580-79-4
M. Wt: 235.62 g/mol
InChI Key: HQPDFZLULOWRMP-UHFFFAOYSA-N
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Description

Alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol is a complex organic compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their diverse applications, particularly in medicinal chemistry, due to their antimicrobial and antiparasitic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of a suitable imidazole derivative, followed by nitration and subsequent hydroxymethylation. The reaction conditions often require the use of chlorinating agents such as N-chlorosuccinimide (NCS) and nitrating agents like nitric acid under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antiparasitic properties.

    Medicine: Investigated for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol involves the interaction of its nitro group with cellular components. In biological systems, the nitro group can be reduced to reactive intermediates that cause damage to DNA and other critical biomolecules, leading to the death of microbial cells. This compound targets specific enzymes and pathways involved in the replication and repair of DNA, making it effective against certain pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to other nitroimidazoles .

Properties

IUPAC Name

1-chloro-3-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O4/c8-1-5(13)3-10-6(4-12)9-2-7(10)11(14)15/h2,5,12-13H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPDFZLULOWRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=N1)CO)CC(CCl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80978157
Record name 1-Chloro-3-[2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62580-79-4
Record name alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062580794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-3-[2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80978157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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